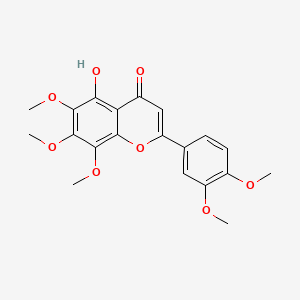

5-O-Demethylnobiletin

Descripción general

Descripción

La demetilnobiletina es una polimetoxiflavona que se encuentra principalmente en los cítricos. Ha atraído una atención significativa debido a sus diversas propiedades que promueven la salud, incluidas las actividades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La demetilnobiletina se puede sintetizar mediante la desmetilación de la nobiletina. Este proceso implica el uso de reactivos como el tribromuro de boro o el cloruro de aluminio en condiciones controladas . La reacción generalmente ocurre en un solvente orgánico como el diclorometano a bajas temperaturas para evitar la degradación del producto .

Métodos de producción industrial

La producción industrial de demetilnobiletina implica la extracción de nobiletina de las cáscaras de cítricos seguida de su modificación química. El proceso incluye pasos de purificación como la cromatografía líquida de alto rendimiento (HPLC) para asegurar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La demetilnobiletina sufre varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirla en formas menos oxidadas.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo a temperaturas y pH controlados para garantizar la especificidad y el rendimiento .

Principales productos

Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y metoxilados, que se han estudiado por sus actividades biológicas mejoradas .

Aplicaciones Científicas De Investigación

Hepatoprotective Effects

Mechanism of Action

5-O-Demethylnobiletin exhibits significant hepatoprotective properties, particularly against carbon tetrachloride (CCl4)-induced liver injury. Studies demonstrate that it reduces oxidative stress and apoptosis in liver cells by enhancing antioxidant responses and modulating inflammatory pathways. Specifically, it decreases the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting autophagy through the upregulation of Beclin-1 and LC3 proteins .

Case Study: CCl4-Induced Liver Injury

In a study involving BALB/c male mice treated with CCl4, co-administration of this compound resulted in:

- Reduction of collagen deposition : Indicating decreased fibrosis.

- Decreased liver-to-body weight ratio : Suggesting improved liver health.

- Enhanced cell viability : HepG2 cells treated with this compound showed over 90% viability compared to significantly lower rates in CCl4-only groups .

Anticancer Properties

Leukemia Treatment

this compound has shown promise as an anticancer agent, particularly against acute myeloid leukemia (AML). Research indicates that it inhibits cell proliferation in various leukemia cell lines, including THP-1 and U-937, by inducing cell cycle arrest and apoptosis. The compound modulates key regulatory proteins such as cyclins and p21 .

Case Study: In Vitro Analysis

In vitro studies reported the following IC50 values for different leukemia cell lines:

- THP-1 : 32.3 μM

- U-937 : 30.4 μM

- HL-60 : 85.7 μM

This data suggests that this compound is particularly effective against monocytic AML cells .

Glioblastoma Treatment

Recent findings also highlight the efficacy of this compound in glioblastoma treatment. It induces G0/G1 phase cell cycle arrest and promotes apoptosis through downregulation of Cyclin D1 and CDK6 while activating caspase pathways .

Anti-inflammatory Effects

Mechanism of Action

The anti-inflammatory properties of this compound have been demonstrated in various models, including lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduces nitric oxide production and modulates inflammatory mediators .

Case Study: RAW264.7 Macrophage Cells

In experiments with RAW264.7 macrophage cells:

- This compound reduced NO production by up to 76% at concentrations of 10 μM , showcasing its potential as an anti-inflammatory agent .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Hepatoprotection | Reduces oxidative stress | Decreased collagen deposition; improved liver health in animal models |

| Cancer Treatment | Induces apoptosis & cell cycle arrest | Significant inhibition of leukemia cell proliferation; effective in glioblastoma |

| Anti-inflammation | Modulates inflammatory pathways | Up to 76% reduction in nitric oxide production in macrophage models |

Mecanismo De Acción

La demetilnobiletina ejerce sus efectos a través de varias vías moleculares:

Efectos antiinflamatorios: Inhibe la vía NF-κB, reduciendo la expresión de citocinas proinflamatorias.

Efectos anticancerígenos: Promueve la apoptosis y la autofagia regulando las vías de señalización JAK2/STAT3, apoptosis dependiente de caspasa, ROS-AKT/mTOR, MAPK y PKA-CREB.

Efectos antioxidantes: Elimina los radicales libres y mejora la actividad de las enzimas antioxidantes.

Comparación Con Compuestos Similares

La demetilnobiletina es única entre sus derivados debido a su estructura molecular específica y sus actividades biológicas mejoradas. Los compuestos similares incluyen:

- 3'-Demetilnobiletina

- 4'-Demetilnobiletina

- 3',4'-Didemetilnobiletina

- Nobiletina

Actividad Biológica

5-O-Demethylnobiletin (5-DN) is a polymethoxylated flavonoid primarily found in citrus plants, particularly in the peel of sweet oranges. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This article consolidates research findings on the biological activity of 5-DN, supported by data tables and case studies.

Chemical Structure and Metabolism

This compound is characterized by its unique chemical structure, which includes multiple methoxy groups. Upon ingestion, it undergoes metabolic transformation into several metabolites, notably 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3). These metabolites have been shown to exhibit enhanced biological activities compared to the parent compound .

Anti-Inflammatory Activity

Research indicates that 5-DN possesses significant anti-inflammatory properties. A study demonstrated that 5-DN and its metabolites effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The metabolites M2 and M3 exhibited stronger inhibitory effects than 5-DN itself .

Table: Inhibitory Effects on NO Production

| Compound | Concentration (µM) | Inhibition Rate (%) |

|---|---|---|

| 5-DN | 10 | 23 |

| M1 | 10 | 30 |

| M2 | 10 | 76 |

| M3 | 10 | 31 |

This table illustrates the varying efficacy of 5-DN and its metabolites in reducing NO production.

Anticancer Effects

5-DN has been studied for its potential anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines, including human acute myeloid leukemia (AML) cells. In vitro studies showed that treatment with 5-DN at concentrations of 20 to 80 µM resulted in significant reductions in cell viability without causing cytotoxicity in normal peripheral blood mononuclear cells (PBMCs) .

Case Study: Cell Viability Assay

In a controlled experiment, human AML cells were treated with varying concentrations of 5-DN over a period of 48 to 96 hours. The results indicated a marked decrease in cell viability at higher concentrations, underscoring the compound's potential as an anticancer agent .

Hepatoprotective Properties

The hepatoprotective effects of 5-DN have also been documented. A study involving CCl₄-induced liver injury in mice demonstrated that treatment with 5-DN significantly reduced collagen deposition and liver damage markers. The compound acted by modulating inflammatory pathways and promoting autophagy within liver tissues .

Table: Effects on Liver Injury Markers

| Treatment Group | Liver-to-Body Weight Ratio | Collagen Deposition Score |

|---|---|---|

| CCl₄ Only | Increased | High |

| CCl₄ + 1 mg/kg | Decreased | Moderate |

| CCl₄ + 2 mg/kg | Decreased | Low |

This table summarizes the protective effects of different doses of 5-DN against liver injury induced by CCl₄.

The pharmacological activity of 5-DN is mediated through various signaling pathways:

- JAK2/STAT3 Pathway : Involved in cell proliferation and survival.

- Caspase-dependent Apoptosis : Induces programmed cell death in cancer cells.

- ROS-AKT/mTOR Pathway : Regulates autophagy and cellular stress responses.

- MAPK and PKA-CREB Pathways : Modulate inflammatory responses and cellular metabolism .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFJNFPSMUCECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176134 | |

| Record name | 5-Demethylnobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2174-59-6 | |

| Record name | 5-Demethylnobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Demethylnobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Demethylnobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYLNOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGE0V42MOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 146 °C | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.